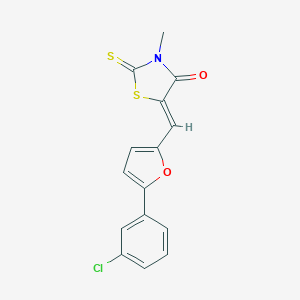![molecular formula C21H26N2O3 B240356 N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its use in treating various diseases and disorders.
Mécanisme D'action
The mechanism of action of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein AKT, which is involved in cell proliferation and survival. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein NF-κB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been shown to have several biochemical and physiological effects in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the production of inflammatory cytokines in macrophages. These effects suggest that N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has potential therapeutic properties in various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its relatively low cost, ease of synthesis, and potential therapeutic properties. However, the limitations of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may require careful handling and monitoring.
Orientations Futures
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide. One potential direction is to study its potential therapeutic properties in other diseases and disorders, such as autoimmune diseases and viral infections. Another potential direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic properties. Additionally, further studies are needed to assess the safety and toxicity of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, in order to determine its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide involves a multistep process that requires the use of several reagents and solvents. The initial step involves the reaction of 4-aminobenzoyl chloride with n-butylamine to form 4-(butylamino)benzoic acid. This intermediate is then reacted with isobutyl bromide and potassium carbonate to form N-[4-(butylamino)phenyl]-2-isobutoxybenzamide, which is then further reacted with butyryl chloride to form the final product, N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been studied extensively for its potential therapeutic properties in various diseases and disorders. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in macrophages.
Propriétés
Nom du produit |
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[4-(butanoylamino)phenyl]-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-4-7-20(24)22-16-10-12-17(13-11-16)23-21(25)18-8-5-6-9-19(18)26-14-15(2)3/h5-6,8-13,15H,4,7,14H2,1-3H3,(H,22,24)(H,23,25) |
Clé InChI |
CKZUQDLAINWJAA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)

![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)





